

# Vidofludimus biomarker correlation clinical outcomes

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## Compound Focus: Vidofludimus

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## Biomarker Correlation with Clinical Outcomes

The table below summarizes the key biomarker data observed in clinical trials of **Vidofludimus** Calcium, linking them to potential clinical benefits for patients with MS.

Biomarker / Outcome	Trial Phase & Population	Quantitative Result	Reported Clinical Correlation / Significance
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| **Serum Neurofilament Light Chain (sNfL)** | Phase 2 (Progressive MS) CALLIPER [1] [2] | Robust decrease observed [1] | Evidence of direct neuroprotective activity; biomarker of axonal damage [1]. | | **Serum Neurofilament Light Chain (sNfL)** | Phase 2 (Relapsing MS) EMPhASIS [1] [2] | Decreased in a dose-dependent manner [2] | A dose-dependent reduction suggests a treatment effect on a key biomarker of neuronal injury [2]. | | **Cumulative Combined Unique Active (CUA) Lesions (MRI)** | Phase 2 (Relapsing MS) EMPhASIS [3] [2] | 76% reduction vs. placebo at 24 weeks [3] | Robust suppression of focal inflammatory activity in the brain [1] [2]. | | **Gadolinium-Enhanced (Gd+) Lesions (MRI)** | Phase 2 (Relapsing MS) EMPhASIS [3] | 80% reduction vs. placebo at 24 weeks [3] | Indicates a potent effect on reducing blood-brain barrier breakdown due to active inflammation [3]. | | **24-week Confirmed Disability Worsening (CDW)** | Phase 2 (Relapsing MS) EMPhASIS [3] | 1.6% (**Vidofludimus**) vs. 3.7% (Placebo) at 24 weeks [3] | Suggests a potential benefit in slowing the accumulation of physical disability, potentially

beyond anti-inflammatory effects alone [3]. | | **Whole Brain Atrophy (Percent Brain Volume Change)** | Phase 2 (Progressive MS) CALLIPER [4] | No significant difference vs. placebo [4] | The primary endpoint was not met, indicating no measurable effect on overall brain volume loss over the trial period [4]. |

## Experimental Protocols & Trial Designs

The biomarker data comes from well-defined, randomized, and controlled clinical trials. Here are the methodologies for the key studies cited.

### Phase 2 EMPHASIS Trial (Relapsing-Remitting MS) [1] [3]

- **Objective:** To evaluate the dose-response, efficacy, and safety of **Vidofludimus** Calcium in patients with Relapsing-Remitting Multiple Sclerosis (RRMS).
- **Design:** Multicenter, randomized, double-blind, placebo-controlled.
- **Participants:** 268 patients with RRMS.
- **Intervention:** Patients were randomized to receive once-daily oral doses of **Vidofludimus** Calcium (10 mg, 30 mg, or 45 mg) or placebo for 24 weeks.
- **Primary Endpoint:** The number of **Cumulative Combined Unique Active (CUA) Lesions** on MRI from baseline to Week 24. CUA lesions are a composite measure of new or newly enlarging T2 lesions and new T1 gadolinium-enhancing lesions, providing a comprehensive picture of new inflammatory activity.
- **Key Biomarker Analysis:** **Serum Neurofilament Light Chain (sNfL)** levels were measured from blood samples as an exploratory endpoint to assess axonal injury.

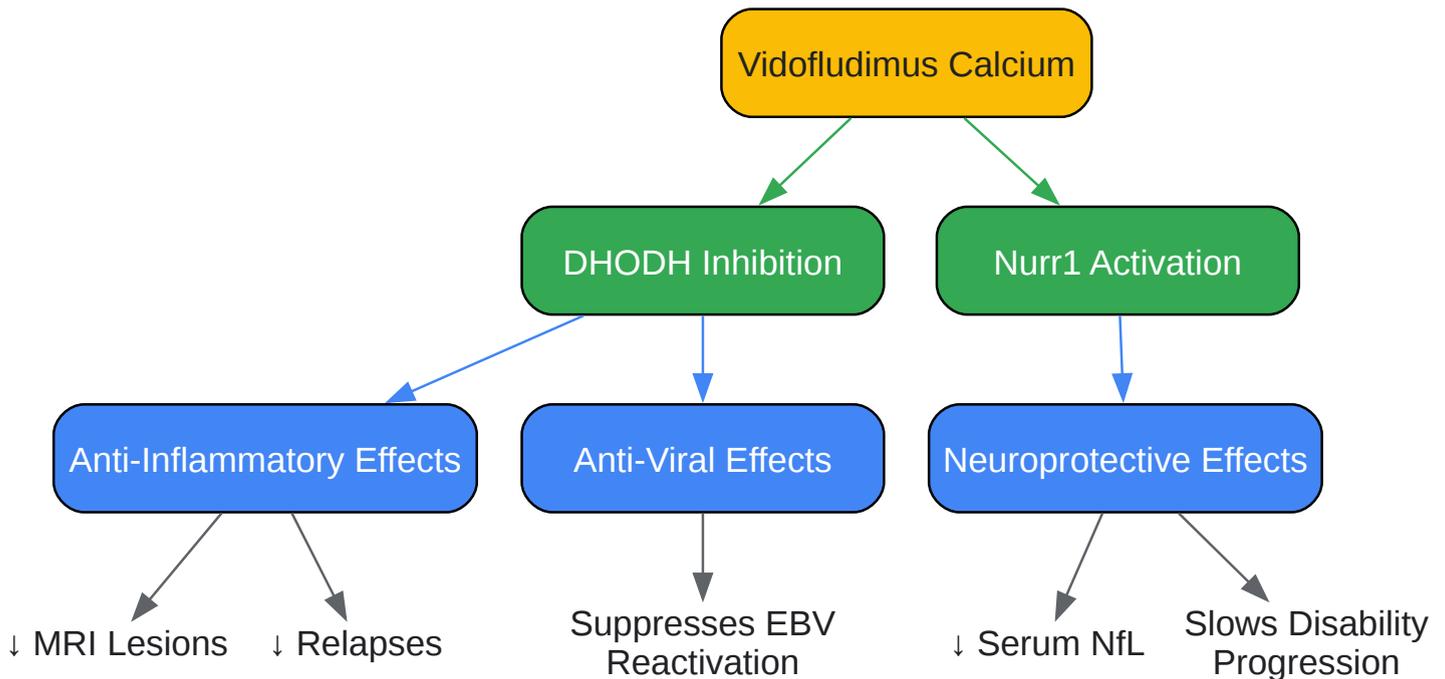
### Phase 2 CALLIPER Trial (Progressive MS) [1] [4]

- **Objective:** To explore the neuroprotective potential and efficacy of **Vidofludimus** Calcium in Progressive Forms of MS (PMS), including Primary Progressive (PPMS) and non-active Secondary Progressive (SPMS).
- **Design:** International, multicenter, randomized, double-blind, placebo-controlled.
- **Participants:** 467 patients with progressive MS, without relapses in the 24 months before enrollment.
- **Intervention:** Patients were randomized to receive once-daily oral doses of 45 mg **Vidofludimus** Calcium or placebo for up to 120 weeks.
- **Primary Endpoint:** **Percent change in whole brain volume** on MRI (a measure of brain atrophy) through 30 months.

- **Key Biomarker Analysis:** A pre-planned interim analysis measured sNfL from blood samples at baseline and Week 24 to evaluate its change as a sensitive marker of neuro-axonal damage.

## Mechanism of Action: A Dual-Targeted Approach

**Vidofludimus Calcium** Calcium's correlation with biomarkers is rooted in its unique dual mechanism of action, which targets both inflammation and neurodegeneration. The diagram below illustrates this pathway.



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This dual mechanism is central to its potential in treating the complex pathophysiology of MS, which involves both inflammatory activity and smoldering, progressive neurodegeneration [1] [5].

## Interpretation of Biomarker Data

- **sNfL as a Key Marker:** The consistent reduction of sNfL across trials is a strong positive signal. sNfL is a fluid biomarker released upon axonal injury, and its reduction is interpreted as evidence of a **neuroprotective effect**, potentially halting or slowing neurodegeneration [1] [6].

- **MRI Lesions vs. Brain Atrophy:** The powerful effect on reducing active MRI lesions confirms the drug's potent **anti-inflammatory activity**. The lack of effect on whole brain atrophy in the CALLIPER trial is a known challenge in progressive MS trials. It may suggest that brain volume is a less sensitive biomarker for shorter-term neuroprotection or that the drug's benefits are more pronounced in preventing focal damage than generalized atrophy [4].

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